N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
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Overview
Description
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyphenol and 4-tert-butylphenol.
Formation of Intermediate: The 5-amino-2-methoxyphenol is reacted with chloroacetic acid to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 4-tert-butylphenol under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potentially useful in drug development for targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
- N-(5-amino-2-ethoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
Uniqueness
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is unique due to its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12,20H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEDKMVBKZFJOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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